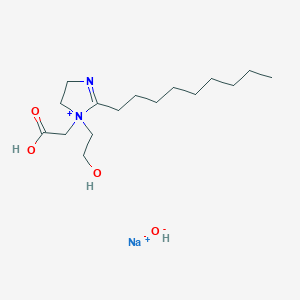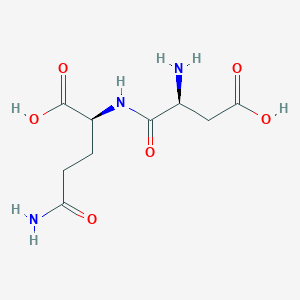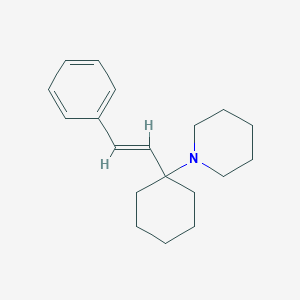
1-(1-Styrylcyclohexyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Styrylcyclohexyl)piperidine, also known as SCP or AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research for its ability to bind to the mu-opioid receptor. However, due to its potential for abuse and lack of safety data, it has been classified as a Schedule I controlled substance in the United States since 2016.
Mecanismo De Acción
1-(1-Styrylcyclohexyl)piperidine acts as a mu-opioid receptor agonist, binding to the receptor and producing analgesia. It also has some affinity for the delta-opioid receptor and kappa-opioid receptor, but to a lesser extent. The activation of mu-opioid receptors leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals.
Efectos Bioquímicos Y Fisiológicos
1-(1-Styrylcyclohexyl)piperidine produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to produce euphoria, which can lead to its abuse. 1-(1-Styrylcyclohexyl)piperidine has been shown to have a longer duration of action than other opioids, which may contribute to its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Styrylcyclohexyl)piperidine has several advantages for use in lab experiments, including its high affinity for the mu-opioid receptor and its ability to produce analgesia. However, its potential for abuse and lack of safety data may limit its use in certain experiments. Researchers must take precautions to ensure the safe handling and storage of 1-(1-Styrylcyclohexyl)piperidine.
Direcciones Futuras
There are several potential future directions for research involving 1-(1-Styrylcyclohexyl)piperidine. One area of interest is the development of novel opioid receptor agonists that have reduced potential for abuse and fewer side effects. Another area of research is the investigation of the role of the mu-opioid receptor in pain management and the development of new treatments for chronic pain. Finally, research on 1-(1-Styrylcyclohexyl)piperidine and other opioids may lead to a better understanding of the mechanisms of addiction and potential treatments for opioid addiction.
Métodos De Síntesis
The synthesis of 1-(1-Styrylcyclohexyl)piperidine involves several steps, including the reaction of cyclohexanone with benzylmagnesium chloride to form 1-phenylcyclohexanol. This is then reacted with piperidine and paraformaldehyde to form the final product, 1-(1-Styrylcyclohexyl)piperidine. The yield of 1-(1-Styrylcyclohexyl)piperidine can be improved by using alternative reagents and optimizing reaction conditions.
Aplicaciones Científicas De Investigación
1-(1-Styrylcyclohexyl)piperidine has been used in scientific research to study the mu-opioid receptor and its role in pain management. Studies have shown that 1-(1-Styrylcyclohexyl)piperidine has high affinity for the mu-opioid receptor and can produce analgesia in animal models. 1-(1-Styrylcyclohexyl)piperidine has also been used to study the effects of opioid receptor agonists on the central nervous system and to investigate potential treatments for opioid addiction.
Propiedades
Número CAS |
14228-24-1 |
|---|---|
Nombre del producto |
1-(1-Styrylcyclohexyl)piperidine |
Fórmula molecular |
C19H27N |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-[1-[(E)-2-phenylethenyl]cyclohexyl]piperidine |
InChI |
InChI=1S/C19H27N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-12,15H,2-3,6-9,13-14,16-17H2/b15-12+ |
Clave InChI |
ZNRHDHNHIHFNLI-NTCAYCPXSA-N |
SMILES isomérico |
C1CCC(CC1)(/C=C/C2=CC=CC=C2)N3CCCCC3 |
SMILES |
C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3 |
SMILES canónico |
C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3 |
Sinónimos |
1-(1-Styrylcyclohexyl)piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



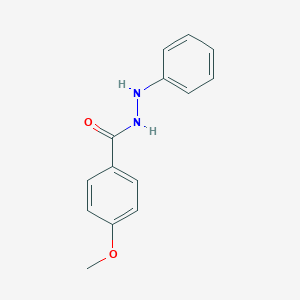
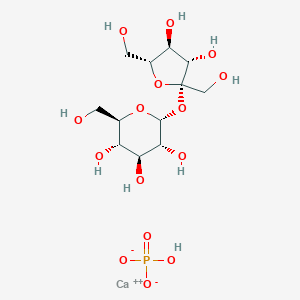

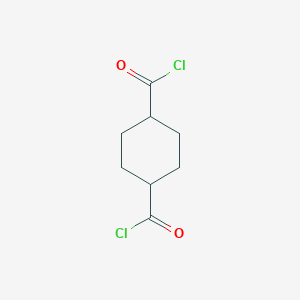
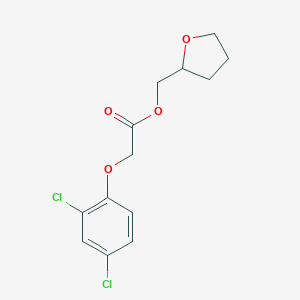
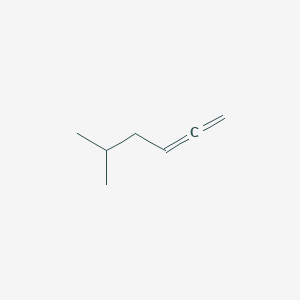
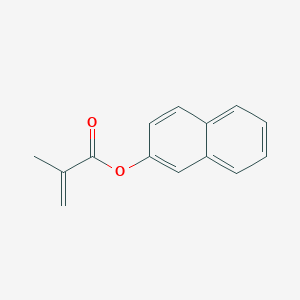

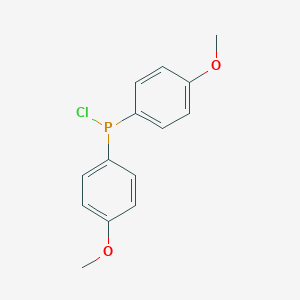
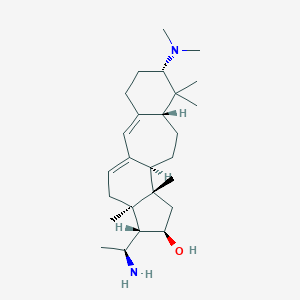
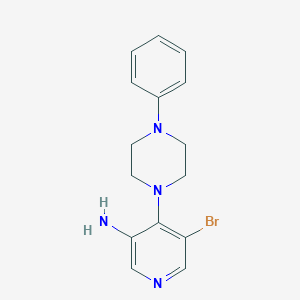
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
